molecular formula C21H18Cl2N2O5S B6520913 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide CAS No. 877816-21-2

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide

Cat. No.: B6520913
CAS No.: 877816-21-2
M. Wt: 481.3 g/mol
InChI Key: GQMCATWEYUZGGX-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct structural motifs:

  • A 4-chlorobenzenesulfonyl group attached to a furan-containing ethyl chain.
  • A 4-chlorobenzyl group linked to the ethanediamide backbone.

This compound shares structural similarities with several pharmacologically relevant molecules, particularly those containing sulfonyl, chlorophenyl, and heterocyclic moieties (e.g., furan). Its synthesis likely involves multi-step reactions, including sulfonation, amidation, and substitution processes, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5S/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMCATWEYUZGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide Group : The presence of a 4-chlorobenzenesulfonyl moiety.
  • Furan Ring : A furan ring which may contribute to its biological activity.
  • Ethanediamide Backbone : This structure is essential for its interaction with biological targets.

Biological Activity Studies

Several studies have investigated the biological activity of sulfonamide derivatives similar to N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide. Here are some noteworthy findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological Activity AssessedFindings
Enzyme InhibitionThe compound showed potential in inhibiting specific enzymes related to inflammatory pathways.
Antimicrobial ActivitySimilar sulfonamide compounds demonstrated antibacterial effects against various strains.
CytotoxicityPreliminary cytotoxicity assays indicated potential anti-cancer properties.

Case Studies

  • Inhibition of Enzymatic Activity : A study focused on the inhibition of certain proteases by sulfonamide derivatives, showing that modifications in the structure significantly affect their inhibitory potency.
  • Antimicrobial Properties : Research on related compounds indicated that they possess significant antimicrobial properties, suggesting that N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide could exhibit similar effects.
  • Cytotoxic Effects : Investigations into the cytotoxic effects of sulfonamide derivatives on cancer cell lines revealed promising results, warranting further exploration into their potential as therapeutic agents.

Research Findings

Recent studies have highlighted the importance of the structural components in determining the biological activity of sulfonamide derivatives. The presence of electron-withdrawing groups like chlorine enhances reactivity and interaction with biological targets.

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Chlorine SubstituentsIncreases potency against specific targets
Furan Ring PresenceEnhances interaction with receptors
Sulfonamide LinkageCritical for enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related analogs:

Compound Name / ID Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Cl-C6H4-SO2-, furan-2-yl, 4-Cl-C6H4-CH2- C22H19Cl2N2O5S ~495.37 (calculated)
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide () 2-methoxybenzyl instead of 4-Cl-benzyl C23H22ClN2O6S 497.95
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Nitro group, methylsulfonyl, no furan C9H9ClN2O5S 292.70
BA72388 () 4-Cl-phenethyl, 4-phenylpiperazin-1-yl instead of sulfonyl C26H29ClN4O3 480.99
Ranitidine-related compounds () Nitroacetamide, dimethylamino-methylfuran, sulfanyl groups Varies (e.g., C13H22N4O3S) Varies (e.g., 314.40)
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () Oxadiazole ring, sulfanyl group, 4-methylbenzenesulfonamide C19H18ClN3O3S2 435.95

Key Comparisons

Structural Variations in Substituents Aromatic Substituents: The target compound’s 4-chlorobenzyl group differs from the 2-methoxybenzyl group in , which may reduce steric hindrance and alter lipophilicity . Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfanyl group in (electron-donating), affecting reactivity and metabolic stability .

Synthetic Approaches

  • The target compound’s synthesis likely parallels methods used for ’s acetamide derivatives, such as refluxing with acetic anhydride or sulfonylation of intermediates .
  • Ranitidine-related compounds () employ nitro-group incorporation and thioether formation, suggesting divergent pathways compared to the target compound’s ethanediamide backbone .

Physicochemical and Biological Implications Fluorescence Potential: While the target compound lacks direct fluorescence data, the furan and chlorophenyl groups (as in ’s benzamide) may enable π-π* transitions, warranting further spectrofluorometric analysis . Stability: The 4-chlorobenzenesulfonyl group may enhance stability compared to nitro-containing analogs (), which are prone to reduction .

Crystallographic Insights

  • Bond lengths and angles in the target compound’s sulfonyl and amide groups are expected to align with those in (e.g., C–S bond ~1.76 Å, C=O bond ~1.22 Å) .

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